N-(3-Nitro-phenyl)-N'-(1-phenyl-ethylidene)-hydrazine
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Overview
Description
N-(3-Nitro-phenyl)-N’-(1-phenyl-ethylidene)-hydrazine is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Nitro-phenyl)-N’-(1-phenyl-ethylidene)-hydrazine typically involves the condensation reaction between a hydrazine derivative and an aldehyde or ketone. One common method is the reaction of 3-nitroaniline with acetophenone in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-Nitro-phenyl)-N’-(1-phenyl-ethylidene)-hydrazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The hydrazone moiety can be reduced to form corresponding hydrazines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions can be facilitated by reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Conversion of the nitro group to an amino group.
Reduction: Formation of hydrazines from hydrazones.
Substitution: Introduction of various substituents on the aromatic ring.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of N-(3-Nitro-phenyl)-N’-(1-phenyl-ethylidene)-hydrazine involves its interaction with molecular targets such as enzymes or receptors. The nitro group and hydrazone moiety can participate in various biochemical reactions, leading to the modulation of biological pathways. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Nitro-phenyl)-N’-(1-phenyl-ethylidene)-hydrazine
- N-(3-Nitro-phenyl)-N’-(2-phenyl-ethylidene)-hydrazine
- N-(3-Nitro-phenyl)-N’-(1-phenyl-methylidene)-hydrazine
Uniqueness
N-(3-Nitro-phenyl)-N’-(1-phenyl-ethylidene)-hydrazine is unique due to the specific positioning of the nitro group and the phenyl-ethylidene moiety. This unique structure can result in distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
3-nitro-N-[(E)-1-phenylethylideneamino]aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-11(12-6-3-2-4-7-12)15-16-13-8-5-9-14(10-13)17(18)19/h2-10,16H,1H3/b15-11+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEPOCCIMMIKSQQ-RVDMUPIBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=CC(=CC=C1)[N+](=O)[O-])C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=CC(=CC=C1)[N+](=O)[O-])/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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